4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide is a complex organic compound that features a tetrazole ring, a benzamide group, and a sulfamoylbenzyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the tetrazole ring through a cycloaddition reaction of an azide with a nitrile. The benzamide group can be introduced via an amide coupling reaction, often using reagents like EDCI or HATU in the presence of a base such as DIPEA. The sulfamoylbenzyl moiety is typically introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of different oxidation states.
Reduction: The benzamide group can be reduced to an amine under strong reducing conditions.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield various oxidized tetrazole derivatives, while reduction of the benzamide group would produce the corresponding amine.
Scientific Research Applications
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and anticancer activities.
Medicine: The compound is being investigated for its potential use as a drug candidate, particularly in the treatment of tuberculosis and cancer.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. Molecular docking studies have shown that it can interact with enzymes like P38 MAP kinase, which plays a role in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- **4-{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid derivatives .
- 2,2′-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol .
Uniqueness
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring enhances its lipophilicity and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C18H20N6O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-(2-propan-2-yltetrazol-5-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C18H20N6O3S/c1-12(2)24-22-17(21-23-24)14-5-7-15(8-6-14)18(25)20-11-13-3-9-16(10-4-13)28(19,26)27/h3-10,12H,11H2,1-2H3,(H,20,25)(H2,19,26,27) |
InChI Key |
VJXRYYBOYWMNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.